N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine
Overview
Description
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine: is a chemical compound that features a pyrimidine ring substituted with a bromine and nitro group on the phenyl ring and a chlorine atom on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-nitroaniline and 2-chloropyrimidine.
Reaction Steps:
Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods:
- The industrial production of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The bromine atom can participate in oxidative addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: Formation of N-(5-bromo-2-aminophenyl)-2-chloropyrimidin-4-amine.
Oxidation: Formation of brominated pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
Molecular Targets and Pathways:
- The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways essential for cell proliferation.
Comparison with Similar Compounds
5-Bromo-2-nitropyridine: Shares the bromine and nitro substituents but lacks the pyrimidine ring.
2-Chloro-5-nitropyrimidine: Similar pyrimidine structure but different substitution pattern.
N-(2-chloropyrimidin-4-yl)-5-bromo-2-nitroaniline: A positional isomer with different substitution positions.
Uniqueness:
- N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN4O2/c11-6-1-2-8(16(17)18)7(5-6)14-9-3-4-13-10(12)15-9/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCMJGJYTFFZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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